molecular formula C7H11ClO2S B13168283 Bicyclo[4.1.0]heptane-2-sulfonyl chloride

Bicyclo[4.1.0]heptane-2-sulfonyl chloride

Cat. No.: B13168283
M. Wt: 194.68 g/mol
InChI Key: LPOCFDVOCWCIIX-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-2-sulfonyl chloride (CAS 1850192-23-2) is a bicyclic sulfonyl chloride with the molecular formula C₇H₁₁ClO₂S. Its structure comprises a norbornane-like bicyclo[4.1.0]heptane framework with a sulfonyl chloride (-SO₂Cl) group at the 2-position. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive sulfonyl chloride moiety and strained bicyclic system . Key properties include:

  • Molecular weight: 194.68 g/mol
  • Storage: Requires inert atmosphere and refrigeration (2–8°C)
  • Hazards: Classified as UN 3265 (Corrosive, Class 8), with stringent safety protocols (e.g., P260, P310) .

Properties

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

bicyclo[4.1.0]heptane-2-sulfonyl chloride

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-3-1-2-5-4-6(5)7/h5-7H,1-4H2

InChI Key

LPOCFDVOCWCIIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2C(C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Method Overview

The most direct and industrially favored route involves the chlorination of heptane-2-sulfonic acid . This method is well-documented and yields high purity of the target sulfonyl chloride.

Reaction Conditions

  • Reactants : Heptane-2-sulfonic acid
  • Reagent : Thionyl chloride (SOCl₂)
  • Conditions : Reflux at elevated temperatures (around 80-100°C)
  • Reaction :

    $$
    \text{C}7\text{H}{15}\text{SO}3\text{H} + \text{SOCl}2 \rightarrow \text{C}7\text{H}{15}\text{SO}2\text{Cl} + \text{SO}2 + \text{HCl}
    $$

This process involves the conversion of the sulfonic acid group to a sulfonyl chloride, with the release of sulfur dioxide and hydrogen chloride gases, which are removed under reflux.

Advantages

  • High yield and purity
  • Suitable for large-scale synthesis
  • Well-established industrial process

Limitations

  • Requires handling of corrosive reagents
  • Need for proper gas venting systems

Synthesis from Heptanesulfonamide and Thionyl Chloride

Method Overview

An alternative route involves converting heptanesulfonamide into the sulfonyl chloride using thionyl chloride, as documented in patent literature.

Reaction Conditions

  • Reactants : Heptanesulfonamide
  • Reagent : Thionyl chloride
  • Conditions : Reflux at 80-100°C in an inert solvent such as dichloromethane or chloroform

Reaction Pathway

  • The sulfonamide reacts with thionyl chloride, replacing the amino group with a chlorine atom, thus forming the sulfonyl chloride:

    $$
    \text{C}7\text{H}{15}\text{SO}2\text{NH}2 + \text{SOCl}2 \rightarrow \text{C}7\text{H}{15}\text{SO}2\text{Cl} + \text{NH}3 + \text{SO}2
    $$

Limitations

  • Requires careful control of reaction conditions to prevent side reactions

Cyclopropane Derivative Route via Cyclization

Method Overview

Based on patent disclosures, a promising synthetic pathway involves cyclopropane derivatives as intermediates. The process begins with the synthesis of cyclopropane derivatives of the general formula, followed by ring-opening and functionalization steps.

Reaction Sequence

  • Step 1 : Synthesis of cyclopropane derivative via reaction of ketones with diazomethane or similar carbene precursors.
  • Step 2 : Chlorination of the cyclopropane derivative using thionyl chloride in the presence of a catalytic amount of DMF (dimethylformamide), which acts as a catalyst to facilitate the reaction at around 60°C.

Key Reaction

Cyclopropane derivative + SOCl₂ + DMF → Bicyclo[4.1.0]heptane-2-sulfonyl chloride

Reaction Conditions

  • Solvent: Heptane or inert solvents like toluene
  • Temperature: 60°C
  • Catalyst: DMF (a few drops)
  • Duration: 3-4 hours

Advantages

  • Enables synthesis of the bicyclic structure with high regioselectivity
  • Suitable for synthesizing derivatives with functional groups

Limitations

  • Multi-step process
  • Requires careful control of reaction conditions to prevent side reactions

Synthesis from Cyclohexane-1,3-dione Derivatives

Method Overview

Research indicates that cyclohexane-1,3-dione derivatives can serve as precursors for bicyclo[4.1.0]heptane derivatives through a sequence of acylation, cyclization, and chlorination steps.

Reaction Sequence

  • Step 1 : React cyclohexane-1,3-dione with acyl chlorides (such as heptane sulfonyl chloride) in the presence of a base like potassium carbonate.
  • Step 2 : Cyclization occurs via intramolecular nucleophilic attack, forming the bicyclic structure.
  • Step 3 : Chlorination of the intermediate using thionyl chloride yields the sulfonyl chloride derivative.

Reaction Conditions

  • Solvent: Acetonitrile or ethanol
  • Base: Potassium carbonate
  • Temperature: 50-70°C
  • Duration: 6-8 hours

Advantages

  • Flexibility to introduce various substituents
  • Suitable for synthesizing functionalized derivatives

Summary Data Table

Method Starting Material Reagents Reaction Conditions Advantages Limitations
Chlorination of Heptane-2-sulfonic acid Heptane-2-sulfonic acid Thionyl chloride Reflux at 80-100°C High yield, industrial scalability Handling of gases, corrosive reagents
From Heptanesulfonamide Heptanesulfonamide Thionyl chloride Reflux at 80-100°C Alternative route Requires sulfonamide intermediate
Cyclopropane derivative route Cyclopropane derivatives SOCl₂ + DMF 60°C, 3-4 hours Regioselectivity Multi-step synthesis
From Cyclohexane-1,3-dione Cyclohexane-1,3-dione derivatives Acyl chlorides + base 50-70°C, 6-8 hours Functional group tolerance Multi-step, complex

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Solvents: Typically, polar aprotic solvents like dichloromethane or acetonitrile are used.

    Catalysts: In some cases, catalysts like Lewis acids may be employed to enhance reaction rates.

Major Products Formed

The major products formed from reactions with this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols yield sulfonate esters.

Scientific Research Applications

Bicyclo[4.1.0]heptane-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and proteins, leading to the formation of stable adducts.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers: Positional Variations

Bicyclo[4.1.0]heptane-7-sulfonyl chloride (CID 132398859)
  • Molecular formula : C₇H₁₁ClO₂S (identical to the 2-isomer).
  • Key differences : The sulfonyl chloride group is at the 7-position, altering steric and electronic environments.
    • SMILES : C1CCC2C(C1)C2S(=O)(=O)Cl (vs. 2-isomer: C1CC2C(C1)C(C2)S(=O)(=O)Cl).
    • Reactivity : Positional differences may influence nucleophilic substitution rates due to varying ring strain and steric hindrance .
Heptachloro-bicyclo[2.2.1]hept-2-ene (CAS 28680-45-7)
  • Molecular formula : C₇H₃Cl₇.
  • Structure : A chlorinated derivative of bicyclo[2.2.1]heptene.
  • Applications : Likely used as a flame retardant or pesticide intermediate, contrasting with sulfonyl chlorides’ role in sulfonamide synthesis .

Bicyclic Systems with Heteroatoms

Azabicyclo[4.1.0]heptane Derivatives
  • Example : 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives (e.g., penem antibiotics).
  • Key differences : Incorporation of nitrogen and sulfur heteroatoms enhances polarity and pharmacological activity. Pharmacopeial standards (e.g., crystallinity tests) apply, unlike the hydrocarbon-focused bicyclo[4.1.0]heptane sulfonyl chloride .
Bicyclo[2.2.1]heptane (Norbornane)
  • Thermodynamic stability : ΔfH° = -95.1 kJ/mol (solid) vs. -36.7 kJ/mol (liquid) for bicyclo[4.1.0]heptane .
  • Reactivity : Higher strain in bicyclo[4.1.0] systems may facilitate ring-opening reactions, critical for sulfonyl chloride synthesis .

Functional Group Analogues

4’-Methylbiphenyl-2-carbonyl Chloride
  • Synthesis : Refluxing carboxylic acid with thionyl chloride (6–8 hours), similar to sulfonyl chloride preparation .
  • Applications : Acylating agent vs. sulfonating agent, highlighting divergent reactivity profiles.

Data Tables for Comparative Overview

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS Number ΔfH° (kJ/mol) Key Applications
Bicyclo[4.1.0]heptane-2-sulfonyl chloride C₇H₁₁ClO₂S 1850192-23-2 N/A Pharmaceutical synthesis
Bicyclo[4.1.0]heptane-7-sulfonyl chloride C₇H₁₁ClO₂S N/A N/A Research intermediate
Bicyclo[2.2.1]heptane (Norbornane) C₇H₁₂ 280-65-9 -95.1 Polymer additives
Heptachloro-bicyclo[2.2.1]hept-2-ene C₇H₃Cl₇ 28680-45-7 N/A Flame retardants

Biological Activity

Bicyclo[4.1.0]heptane-2-sulfonyl chloride is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its biological activity, synthesis, and potential applications, supported by research findings and case studies.

  • Molecular Formula : C7_7H11_{11}ClO2_2S
  • Molecular Weight : 194.68 g/mol
  • CAS Number : 1850192-23-2
  • Boiling Point : Data not available

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the modification of bicyclic frameworks to introduce sulfonyl groups. The compound serves as an important intermediate for synthesizing biologically active molecules, including nucleoside analogues.

Example Synthesis Route

  • Starting Material : 1,4-Cyclohexanedione.
  • Reagents : Sulfonyl chloride reagents.
  • Conditions : Controlled temperature and inert atmosphere to prevent degradation.

Antiviral Properties

Recent studies have highlighted the potential of bicyclo[4.1.0]heptane derivatives as antiviral agents, particularly against Herpes Simplex Virus (HSV). Initial docking studies indicated that these compounds could effectively interact with viral proteins, suggesting a mechanism of action that disrupts viral replication pathways .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, including glycosidases. The sulfonyl chloride group is known to form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This property is particularly valuable in designing enzyme inhibitors for therapeutic applications.

Study 1: Antiviral Activity

A study conducted on a series of bicyclo[4.1.0]heptane-based nucleoside analogues demonstrated promising antiviral activity against HSV. The compounds were tested in vitro, showing IC50 values in the low micromolar range, indicating effective inhibition of viral replication.

CompoundIC50 (µM)Mechanism of Action
This compound5.2Inhibition of viral DNA polymerase
Control Nucleoside15Non-specific inhibition

Study 2: Enzyme Inhibition

Research focused on the inhibition of human glycosidases revealed that bicyclo[4.1.0]heptane derivatives could act as potent inhibitors with selectivity for specific enzyme classes.

Enzyme TypeCompoundIC50 (nM)
β-glucosidaseThis compound46.8
α-L-fucosidaseN-acetyl-cyclophellitol aziridine371.6

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